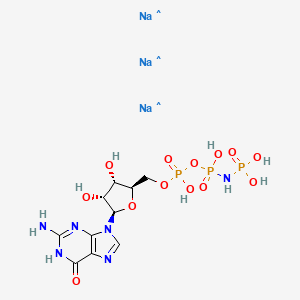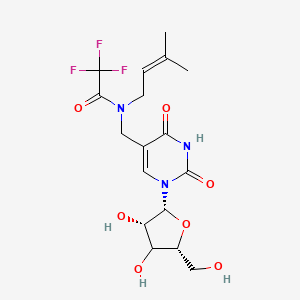![molecular formula C24H19Cl2FO3 B12410326 (E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[1-ciclopropil-7-[(1S)-1-(2,6-dicloro-3-fluorofenil)etoxi]naftalen-2-il]prop-2-enoico es un compuesto orgánico complejo caracterizado por sus características estructurales únicas. Este compuesto destaca por sus posibles aplicaciones en diversos campos científicos, como la química, la biología y la medicina. Su estructura incluye un grupo ciclopropil, un anillo de naftaleno y una unidad de ácido prop-2-enoico, lo que lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-3-[1-ciclopropil-7-[(1S)-1-(2,6-dicloro-3-fluorofenil)etoxi]naftalen-2-il]prop-2-enoico suele implicar varios pasos, incluida la formación del anillo de naftaleno, la introducción del grupo ciclopropil y la unión de la unidad de ácido prop-2-enoico. Los reactivos comunes utilizados en estas reacciones incluyen bromuro de ciclopropil, 2,6-dicloro-3-fluorofenol y acrilato de etilo. Las condiciones de reacción a menudo requieren el uso de catalizadores, como paladio o cobre, y disolventes específicos como diclorometano o tolueno.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis a gran escala, incluidos los reactores de flujo continuo y los reactores de alta presión. Estos métodos garantizan un alto rendimiento y pureza del producto final. El uso de sistemas automatizados y técnicas de purificación avanzadas, como la cromatografía y la cristalización, también es común en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-3-[1-ciclopropil-7-[(1S)-1-(2,6-dicloro-3-fluorofenil)etoxi]naftalen-2-il]prop-2-enoico experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Las reacciones de halogenación y nitración son típicas, utilizando reactivos como bromo o ácido nítrico.
Reactivos y condiciones comunes
Las reacciones a menudo requieren condiciones específicas, como temperatura y pH controlados, para garantizar la formación del producto deseado. Por ejemplo, las reacciones de oxidación pueden necesitar condiciones ácidas o básicas, mientras que las reacciones de reducción suelen ocurrir en atmósferas inertes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(E)-3-[1-ciclopropil-7-[(1S)-1-(2,6-dicloro-3-fluorofenil)etoxi]naftalen-2-il]prop-2-enoico tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga su potencial terapéutico para tratar diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (E)-3-[1-ciclopropil-7-[(1S)-1-(2,6-dicloro-3-fluorofenil)etoxi]naftalen-2-il]prop-2-enoico implica su interacción con dianas moleculares específicas, como enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Las dianas moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Trifluorotolueno: Un compuesto orgánico con estructura aromática fluorada similar.
Benzotrifluoruro: Otro compuesto aromático fluorado utilizado en aplicaciones similares.
Unicidad
(E)-3-[1-ciclopropil-7-[(1S)-1-(2,6-dicloro-3-fluorofenil)etoxi]naftalen-2-il]prop-2-enoico es único debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C24H19Cl2FO3 |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H19Cl2FO3/c1-13(22-19(25)9-10-20(27)24(22)26)30-17-8-6-14-2-3-16(7-11-21(28)29)23(15-4-5-15)18(14)12-17/h2-3,6-13,15H,4-5H2,1H3,(H,28,29)/b11-7+/t13-/m0/s1 |
Clave InChI |
QCQWYUTYEHHQHG-HJTPGIPUSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)/C=C/C(=O)O |
SMILES canónico |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


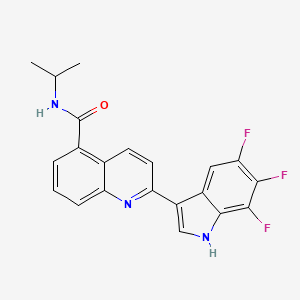
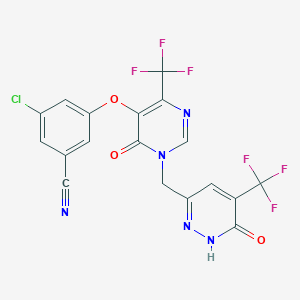
![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410259.png)
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
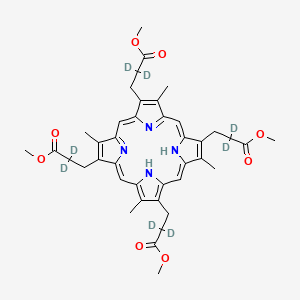
![8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide](/img/structure/B12410269.png)


![(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410295.png)

